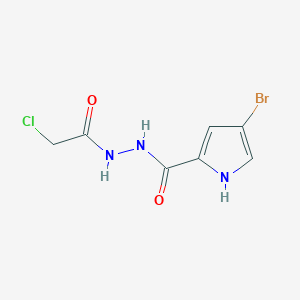
4-Bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is a chemical compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, a chloroacetyl group, and a carbohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Bromination: The pyrrole ring is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced through the reaction of the brominated pyrrole with chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Carbohydrazide Moiety: The final step involves the reaction of the chloroacetylated pyrrole with hydrazine hydrate to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of 4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Condensation Reactions: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide in an organic solvent such as dichloromethane.
Chloroacetylation: Chloroacetyl chloride in the presence of a base like triethylamine.
Hydrazine Hydrate: Used for the formation of the carbohydrazide moiety.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be formed.
Oxidation/Reduction Products: Different oxidation states of the compound can be achieved.
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
科学研究应用
4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and other biological molecules.
作用机制
The mechanism of action of 4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. The bromine and chloroacetyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of their function. The carbohydrazide moiety can also form hydrogen bonds and other interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Bromo-N’-(2-chloroacetyl)benzohydrazide: Similar in structure but with a benzene ring instead of a pyrrole ring.
4-Bromo-N-(2-chloroacetyl)benzamide: Contains a benzamide group instead of a carbohydrazide moiety.
Uniqueness
4-Bromo-N’-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide is unique due to the presence of the pyrrole ring, which imparts different electronic and steric properties compared to benzene derivatives. This uniqueness can lead to different biological activities and applications.
属性
IUPAC Name |
4-bromo-N'-(2-chloroacetyl)-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3O2/c8-4-1-5(10-3-4)7(14)12-11-6(13)2-9/h1,3,10H,2H2,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQOVSGSDWEYER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














